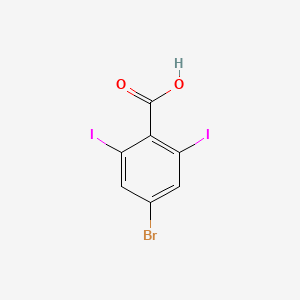
6-iodo-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-iodo-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-1H-indole-3-carboxylic acid typically involves the iodination of indole-3-carboxylic acid. One common method is the electrophilic substitution reaction, where indole-3-carboxylic acid is treated with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds as follows:
- Dissolve indole-3-carboxylic acid in acetic acid.
- Add iodine and potassium iodate to the solution.
- Stir the mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated purification systems. The choice of solvents, reagents, and reaction conditions can be adjusted to minimize costs and environmental impact.
化学反应分析
Types of Reactions
6-iodo-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives with different functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide), temperature (room temperature to reflux).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetic acid), temperature (room temperature to reflux).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvent (ether, tetrahydrofuran), temperature (0°C to room temperature).
Major Products
Substitution Reactions: 6-amino-1H-indole-3-carboxylic acid, 6-thio-1H-indole-3-carboxylic acid.
Oxidation Reactions: Indole-3-carboxylic acid derivatives with aldehyde or ketone groups.
Reduction Reactions: 6-iodo-1H-indole-3-methanol, 6-iodo-1H-indole-3-aldehyde.
科学研究应用
6-iodo-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6-iodo-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group enhance its binding affinity to certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Indole-3-carboxylic acid: Lacks the iodine atom at the 6-position, resulting in different reactivity and biological activity.
6-bromo-1H-indole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
6-chloro-1H-indole-3-carboxylic acid:
Uniqueness
6-iodo-1H-indole-3-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity and potential for substitution reactions. The combination of the iodine atom and carboxylic acid group provides a versatile platform for further chemical modifications and applications in various fields.
属性
分子式 |
C9H6INO2 |
|---|---|
分子量 |
287.05 g/mol |
IUPAC 名称 |
6-iodo-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H6INO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) |
InChI 键 |
AXYULVYRXYXUGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1I)NC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


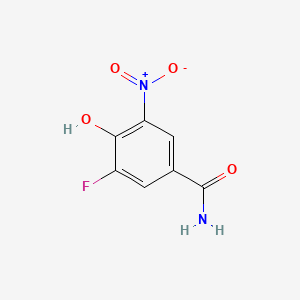

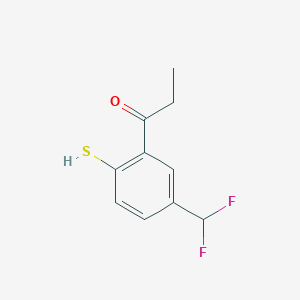
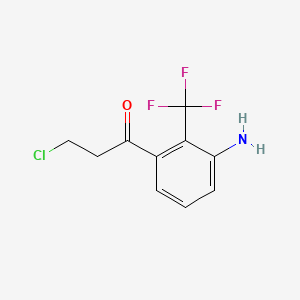

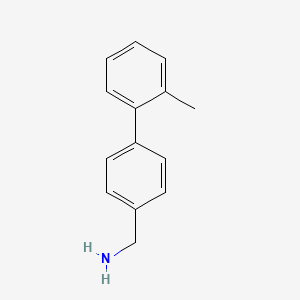

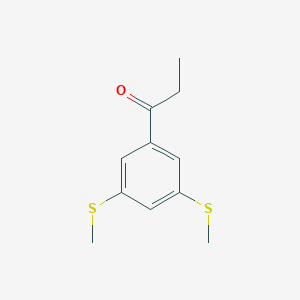
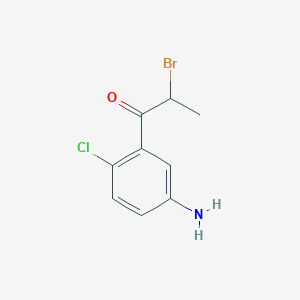

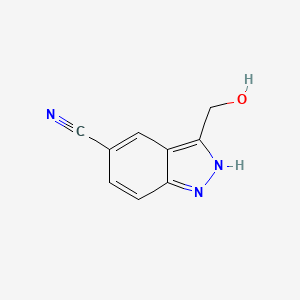
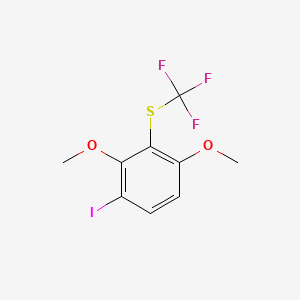
![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)
